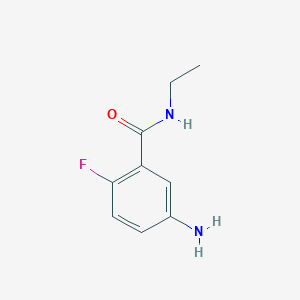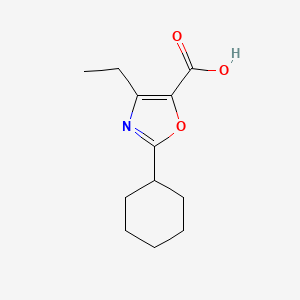
2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring with a carboxylic acid group at the 5-position, an ethyl group at the 4-position, and a cyclohexyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclohexylamine with ethyl 2-bromoacetate can yield an intermediate, which upon cyclization with formamide, forms the oxazole ring. The final product is obtained after hydrolysis of the ester group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the carboxylic acid group.
Substitution: The ethyl and cyclohexyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can lead to partially or fully reduced oxazole rings.
科学的研究の応用
2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2-Cyclohexyl-4-methyl-1,3-oxazole-5-carboxylic acid
- 2-Cyclohexyl-4-ethyl-1,3-oxazole-4-carboxylic acid
- 2-Cyclohexyl-5-methyl-1,3-oxazole-4-carboxylic acid
Uniqueness
2-Cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the cyclohexyl and ethyl groups, along with the carboxylic acid functionality, provides distinct properties compared to other similar compounds.
特性
分子式 |
C12H17NO3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-cyclohexyl-4-ethyl-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-2-9-10(12(14)15)16-11(13-9)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,14,15) |
InChIキー |
DNURPVJVHTUZOE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(OC(=N1)C2CCCCC2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)
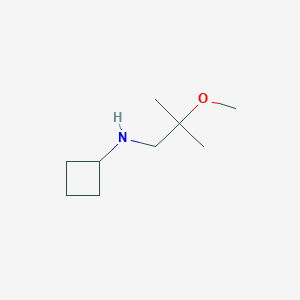
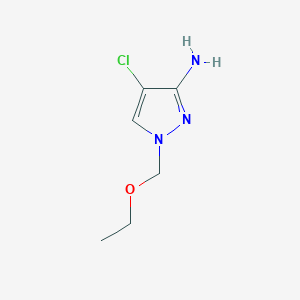
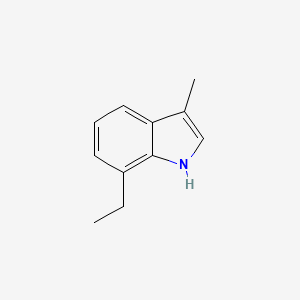
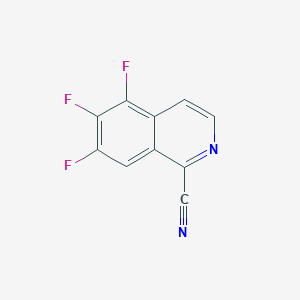
![1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
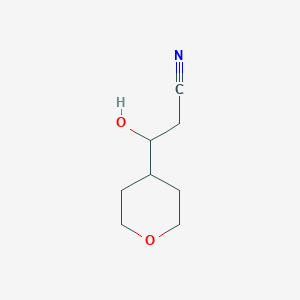
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
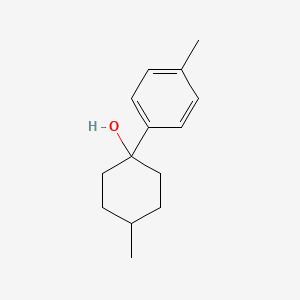
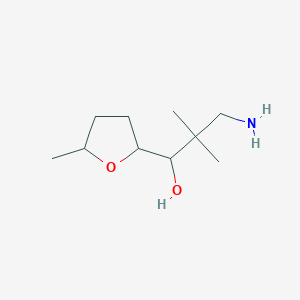
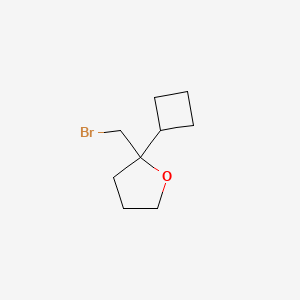
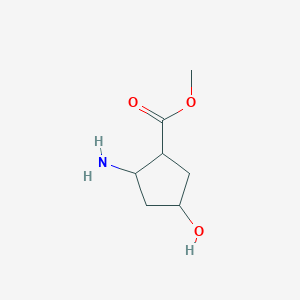
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
